molecular formula C16H25N3O4S B4738625 N,N,3-trimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide

N,N,3-trimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide

Cat. No. B4738625
M. Wt: 355.5 g/mol
InChI Key: ZYKGWORRWZRWJZ-UHFFFAOYSA-N
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Description

N,N,3-trimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N,N,3-trimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide involves the inhibition of various enzymes and proteins involved in tumor growth and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the synthesis of prostaglandins that promote inflammation and tumor growth. Additionally, it has been found to inhibit the activity of various protein kinases involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
N,N,3-trimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the production of inflammatory cytokines. Additionally, it has been found to exhibit potent analgesic effects, making it a potential candidate for the development of new pain medications.

Advantages and Limitations for Lab Experiments

One of the major advantages of N,N,3-trimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide is its broad-spectrum antitumor activity against a wide range of cancer cell lines. Additionally, it has been found to exhibit low toxicity in animal studies, making it a potential candidate for further development as a cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may limit its efficacy in certain applications.

Future Directions

There are several future directions for research on N,N,3-trimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide. One potential area of research is the development of new formulations that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets. Finally, there is a need for preclinical and clinical studies to evaluate its safety and efficacy as a cancer therapy.

Scientific Research Applications

N,N,3-trimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit significant antitumor activity against a wide range of cancer cell lines. Additionally, it has been found to possess potent anti-inflammatory and analgesic properties.

properties

IUPAC Name

N,N,3-trimethyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-13-11-14(24(21,22)17(2)3)5-6-15(13)23-12-16(20)19-9-7-18(4)8-10-19/h5-6,11H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKGWORRWZRWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OCC(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,3-trimethyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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